molecular formula C13H16Cl2N2OS B4134897 N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide

Cat. No. B4134897
M. Wt: 319.2 g/mol
InChI Key: FDURVZJKOGBLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide, also known as CPPene, is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. CPPene belongs to the class of piperidinecarbothioamide compounds and has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the brain.

Mechanism of Action

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide inhibits the activity of PARP by binding to the enzyme and preventing it from cleaving nicotinamide adenine dinucleotide (NAD+), which is essential for DNA repair. This inhibition of PARP activity leads to reduced cell death and improved cell survival in various models of neurodegeneration and injury.
Biochemical and Physiological Effects
N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to improve learning and memory in animal models of cognitive impairment. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has also been shown to reduce cell death and improve cell survival in various models of neurodegeneration and injury. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to modulate the activity of various enzymes and receptors in the brain, leading to improved synaptic plasticity and neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to be effective in various animal models of neurodegeneration and injury, making it a promising candidate for therapeutic development. However, N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has some limitations, including its low solubility and potential toxicity at high doses. Further research is needed to optimize the dosing and formulation of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide for therapeutic use.

Future Directions

There are several future directions for research on N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide. One direction is to further explore the potential therapeutic uses of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Another direction is to optimize the dosing and formulation of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide for therapeutic use. Further research is also needed to understand the long-term effects of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide on brain function and behavior. Finally, research is needed to identify potential drug targets for N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide and to develop new compounds based on its structure and mechanism of action.
Conclusion
In conclusion, N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide is a synthetic compound that has gained attention in scientific research for its potential therapeutic properties. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide modulates the activity of the NMDA receptor and PARP, leading to improved synaptic plasticity and neuroprotection. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has several advantages for lab experiments, including its potency, selectivity, and ability to cross the blood-brain barrier. However, further research is needed to optimize the dosing and formulation of N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide for therapeutic use and to understand its long-term effects on brain function and behavior.

Scientific Research Applications

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic properties in various fields of research. In neuroscience, N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to be a potent modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and synaptic plasticity. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has also been studied for its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death. N-(2,4-dichlorophenyl)-2-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(hydroxymethyl)piperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2OS/c14-9-4-5-12(11(15)7-9)16-13(19)17-6-2-1-3-10(17)8-18/h4-5,7,10,18H,1-3,6,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDURVZJKOGBLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=S)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797426
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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